molecular formula C18H16ClNO5S2 B2522140 Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932464-56-7

Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2522140
CAS RN: 932464-56-7
M. Wt: 425.9
InChI Key: PAMIYFJKZNRYDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . This method also yields various derivatives depending on the starting materials and conditions, such as ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives . These synthetic routes could potentially be adapted for the synthesis of the compound of interest by incorporating the appropriate sulfamoyl and methoxy substituents.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using elemental analysis and spectroscopic data, including infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) . These techniques are essential for determining the structure of the compound of interest, as they can provide information about the functional groups present and the overall molecular framework.

Chemical Reactions Analysis

The papers describe the reactions of ethyl carboxylate derivatives with various reagents to yield different products. For example, the reaction of ethyl methoxyindole-2-carboxylates with bromine leads to brominated products . Similarly, the compound of interest may undergo reactions with electrophilic reagents, nucleophiles, or other types of chemical agents, which could be used to further modify its structure or to study its reactivity.

Physical and Chemical Properties Analysis

The photophysical properties of some ethyl carboxylate derivatives are studied, showing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties are significant as they can provide information about the electronic structure and potential applications of the compound of interest as a sensitizer in photo-oxidation reactions . Additionally, the electrostatic potential of the molecules can be studied to determine reactive sites, which is useful for understanding the chemical behavior of the compound .

Scientific Research Applications

Synthesis and Characterization

The development of novel molecules with potential applications in various fields often involves the synthesis and characterization of complex compounds. For example, the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate involve detailed analysis to establish their structures and potential applications in antimicrobial activities (Spoorthy et al., 2021).

Novel Compounds with Anti-inflammatory Potential

Research into novel compounds often targets the development of potential therapeutic agents. The synthesis of 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, for instance, is part of a program aiming at novel molecules with potential anti-inflammatory properties, indicating a significant direction in drug development research (Moloney, 2000).

Environmental Degradation Studies

Understanding the degradation pathways of synthetic compounds is crucial for assessing their environmental impact. For example, the study on the biodegradation of chlorimuron-ethyl by Rhodococcus sp. D310-1 provides insights into the microbial degradation mechanisms, which could inform strategies for the removal of such compounds from the environment (Li et al., 2016).

Photophysical Studies and Applications

The investigation of photophysical properties of compounds like ethyl 2-arylthiazole-5-carboxylates reveals their potential in photo-oxidation processes, demonstrating the diverse applications of such compounds in chemical synthesis and possibly in the development of new materials or as components in photochemical reactions (Amati et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions in the study of similar compounds involve exploring their potential therapeutic applications. For instance, the triazole-pyrimidine hybrids have potential to be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S2/c1-3-25-18(21)16-17(12-6-4-5-7-15(12)26-16)27(22,23)20-11-8-9-14(24-2)13(19)10-11/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMIYFJKZNRYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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